Cas no 318497-93-7 (1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-)

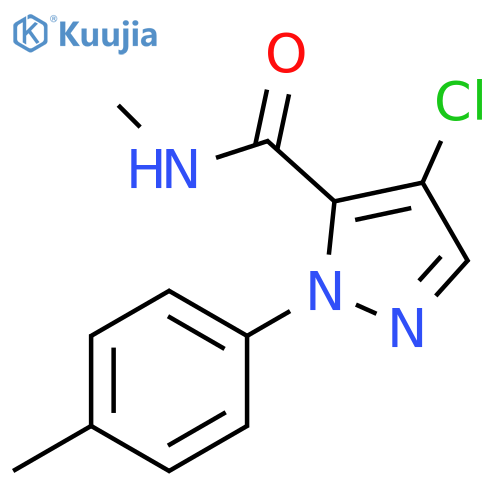

318497-93-7 structure

商品名:1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-

CAS番号:318497-93-7

MF:C12H12ClN3O

メガワット:249.696181297302

MDL:MFCD01314858

CID:5165562

1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-

-

- MDL: MFCD01314858

- インチ: 1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)16-11(12(17)14-2)10(13)7-15-16/h3-7H,1-2H3,(H,14,17)

- InChIKey: XBBGBDXUTAKEMG-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=C(C)C=C2)C(C(NC)=O)=C(Cl)C=N1

1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671374-2mg |

4-Chloro-N-methyl-1-(p-tolyl)-1H-pyrazole-5-carboxamide |

318497-93-7 | 98% | 2mg |

¥536.00 | 2024-08-02 | |

| Key Organics Ltd | 5M-605S-100MG |

4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide |

318497-93-7 | >90% | 100mg |

£146.00 | 2023-09-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671374-10mg |

4-Chloro-N-methyl-1-(p-tolyl)-1H-pyrazole-5-carboxamide |

318497-93-7 | 98% | 10mg |

¥800.00 | 2024-08-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00888214-1g |

4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide |

318497-93-7 | 90% | 1g |

¥2401.0 | 2023-03-29 | |

| Key Organics Ltd | 5M-605S-1MG |

4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide |

318497-93-7 | >90% | 1mg |

£37.00 | 2023-09-08 | |

| Key Organics Ltd | 5M-605S-5MG |

4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide |

318497-93-7 | >90% | 5mg |

£46.00 | 2023-09-08 | |

| abcr | AB297417-100 mg |

4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide; . |

318497-93-7 | 100mg |

€221.50 | 2023-04-26 | ||

| abcr | AB297417-100mg |

4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide; . |

318497-93-7 | 100mg |

€283.50 | 2025-03-19 | ||

| Key Organics Ltd | 5M-605S-10MG |

4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide |

318497-93-7 | >90% | 10mg |

£63.00 | 2023-09-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671374-50mg |

4-Chloro-N-methyl-1-(p-tolyl)-1H-pyrazole-5-carboxamide |

318497-93-7 | 98% | 50mg |

¥1292.00 | 2024-08-02 |

1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

318497-93-7 (1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-) 関連製品

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:318497-93-7)1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-

清らかである:99%

はかる:1g

価格 ($):315.0